

Application Notes and Protocols for Fructose-1,6-Bisphosphate Aldolase Activity Assay

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Compound of Interest

Compound Name: *Fosfructose*

Cat. No.: *B1215638*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Fructose-1,6-bisphosphate aldolase (EC 4.1.2.13), commonly known as aldolase, is a key enzyme in the glycolytic and gluconeogenic pathways.[1][2][3][4] It catalyzes the reversible cleavage of fructose-1,6-bisphosphate (FBP) into two triose phosphates: glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP).[4][5] There are three main isozymes in vertebrates: Aldolase A (muscle and red blood cells), Aldolase B (liver and kidney), and Aldolase C (brain).[1][4][6] Measuring aldolase activity is crucial for studying metabolic pathways and has diagnostic relevance, as elevated levels can be indicative of muscle or liver damage.[1][7]

These application notes provide detailed protocols for a continuous spectrophotometric enzyme assay to determine aldolase activity.

Assay Principle

The activity of aldolase is determined using a coupled-enzyme assay.[8] Aldolase first catalyzes the conversion of FBP to G3P and DHAP. The DHAP produced is then converted to glycerol-1-phosphate by the action of glycerol-phosphate dehydrogenase (GDH), which is coupled with the oxidation of NADH to NAD⁺. The rate of NADH oxidation is directly proportional to the aldolase activity and is monitored by the decrease in absorbance at 340 nm.[5][8]

Triosephosphate isomerase (TPI) is also added to ensure the conversion of G3P to DHAP, thus allowing the total aldolase activity to be measured.[\[5\]](#)

Alternatively, a colorimetric assay can be employed where the reaction products are coupled to the generation of a colored product, which is measured at 450 nm.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Experimental Protocols

I. Spectrophotometric Assay Monitoring NADH Oxidation

This protocol is a classic method for determining aldolase activity by observing the decrease in absorbance at 340 nm.

A. Reagents and Buffers

Reagent	Stock Concentration	Final Concentration in Assay
Collidine Buffer (pH 7.4)	100 mM	51.0 mM
Fructose-1,6-bisphosphate (FBP)	50 mM	2.7 mM
NADH	10 mM	0.15 mM - 12 mM
Glycerol-phosphate dehydrogenase (GDH)	≥ 1000 U/mL	≥ 80 KU/L
Triosephosphate isomerase (TPI)	≥ 1000 U/mL	≥ 10 KU/L
Mono-iodoacetate	5 mM	0.27 mM

Note: The concentrations provided are based on literature and may need optimization for specific experimental conditions.[\[5\]](#)

B. Sample Preparation

- Serum/Plasma: Can be used directly. Non-hemolyzed serum, heparinized, or EDTA plasma is recommended.[5]
- Tissue Homogenates:
 - Homogenize 10 mg of tissue in 100 μ L of ice-cold Aldolase Assay Buffer.[1]
 - Incubate on ice for 10 minutes.[1]
 - Centrifuge at 10,000 x g for 5 minutes at 4°C.[1][9]
 - Collect the supernatant for the assay.[1][9]
- Cell Lysates:
 - Resuspend 1×10^6 cells in 100 μ L of ice-cold Aldolase Assay Buffer.
 - Homogenize by pipetting up and down.
 - Incubate on ice for 10 minutes.
 - Centrifuge at 10,000 x g for 5 minutes at 4°C.
 - Collect the supernatant for the assay.

C. Assay Procedure

- Prepare a master mix of the reagents (buffer, FBP, NADH, GDH, TPI, and mono-iodoacetate) according to the final concentrations required.
- Pipette the master mix into a cuvette.
- Add the sample (e.g., serum, tissue homogenate) to the cuvette and mix gently.
- Place the cuvette in a spectrophotometer set to 340 nm and 37°C.
- Record the absorbance at 340 nm for 5-10 minutes at regular intervals (e.g., every 30 seconds).

D. Calculation of Enzyme Activity

The aldolase activity is calculated from the rate of decrease in absorbance at 340 nm using the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is $6220 \text{ M}^{-1}\text{cm}^{-1}$.

One unit (U) of aldolase activity is defined as the amount of enzyme that catalyzes the conversion of 1 μmol of substrate per minute under the specified conditions.

II. Colorimetric Assay

This protocol utilizes a series of reactions that result in a colored product with an absorbance maximum at 450 nm.

A. Reagents and Buffers

Reagent
Aldolase Assay Buffer
Aldolase Substrate (FBP)
Aldolase Enzyme Mix
Aldolase Developer
NADH Standard
Aldolase Positive Control

Note: The specific concentrations of reagents in commercial kits are often proprietary. It is recommended to follow the manufacturer's instructions.[\[1\]](#)[\[3\]](#)

B. Sample Preparation

Follow the same procedure as described in the spectrophotometric assay for serum/plasma, tissue homogenates, and cell lysates.[\[1\]](#)

C. Assay Procedure

- Prepare standards and samples in a 96-well plate.

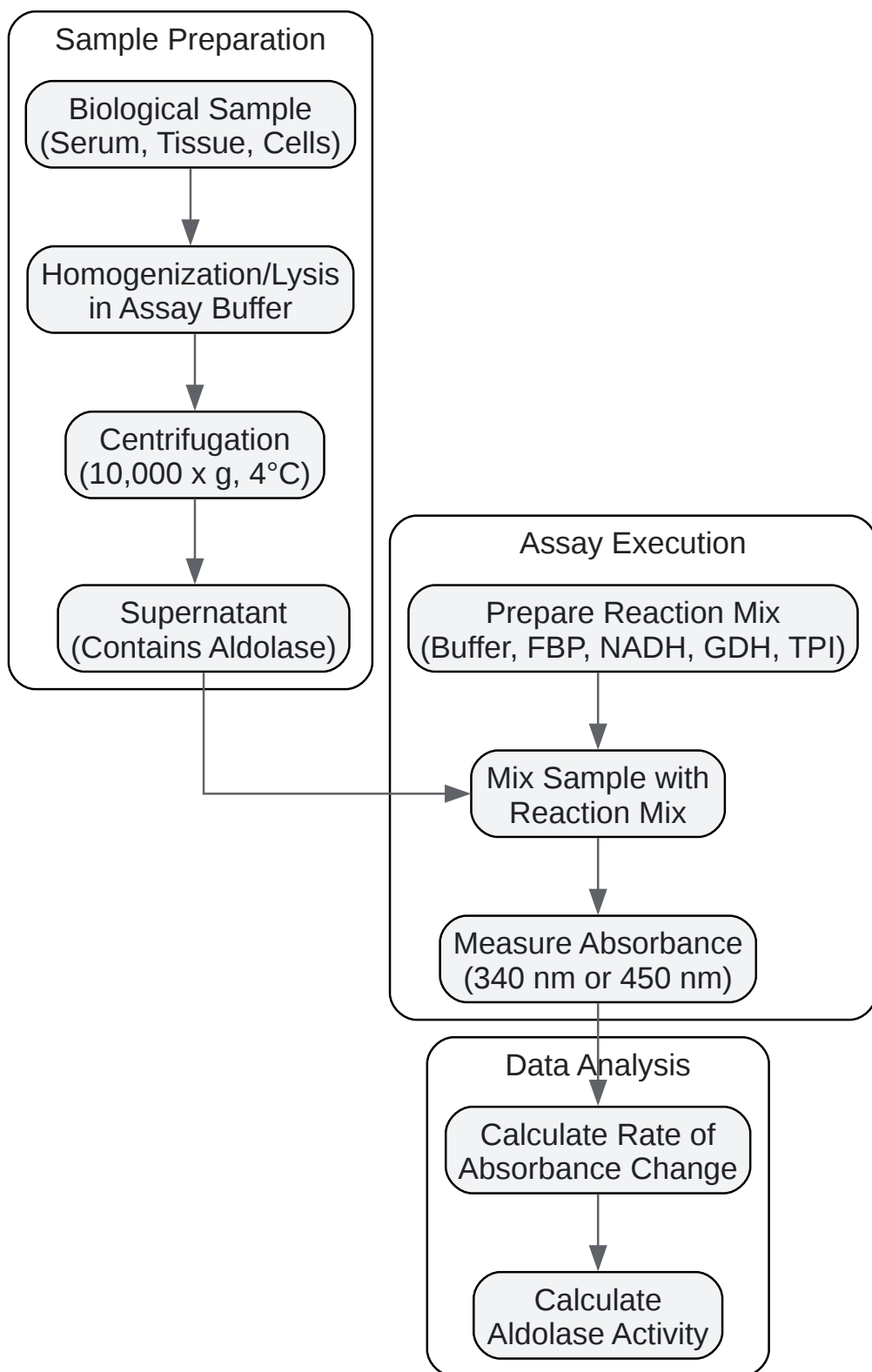
- Prepare a Reaction Mix containing Aldolase Assay Buffer, Aldolase Enzyme Mix, Aldolase Developer, and Aldolase Substrate.
- For background control, prepare a similar mix but omit the Aldolase Substrate.
- Add the Reaction Mix to the wells containing standards and samples.
- Add the Background Control Mix to the corresponding sample wells.
- Measure the absorbance at 450 nm in a kinetic mode for 10-60 minutes at 37°C.[1][9]

D. Calculation of Enzyme Activity

- Subtract the 0 standard reading from all standard readings.
- Plot the NADH Standard Curve.
- Calculate the change in absorbance for the sample by subtracting the initial reading from the final reading.
- Apply the corrected sample absorbance to the NADH standard curve to get the amount of NADH generated.
- Calculate the aldolase activity based on the amount of NADH generated per unit time per volume of sample.

Visualizations

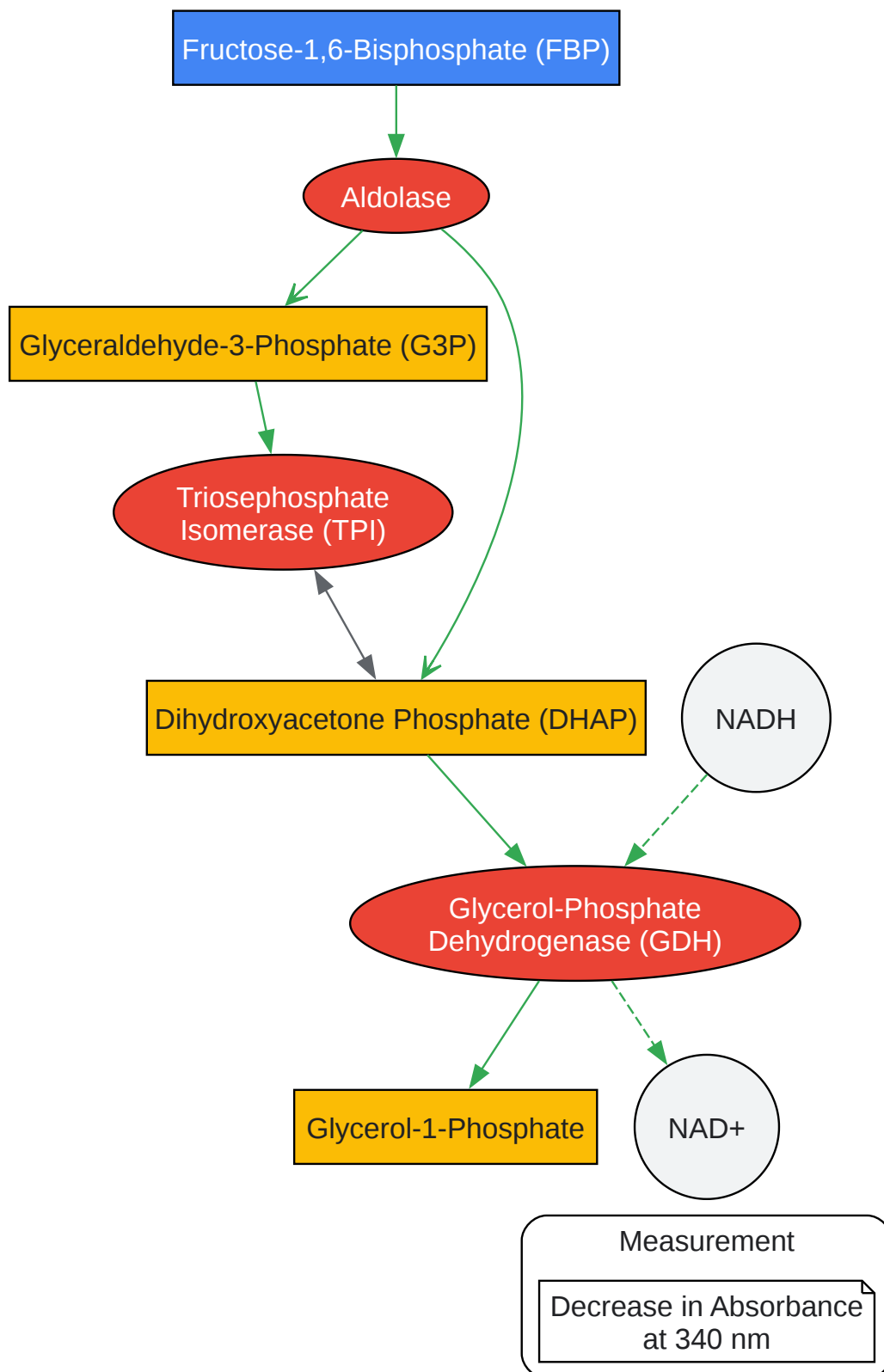
Aldolase Coupled Enzymatic Assay Workflow



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Caption: Workflow for the Fructose-1,6-Bisphosphate Aldolase Activity Assay.

Signaling Pathway of the Coupled Aldolase Assay



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Caption: Enzymatic reactions in the coupled assay for aldolase activity.

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